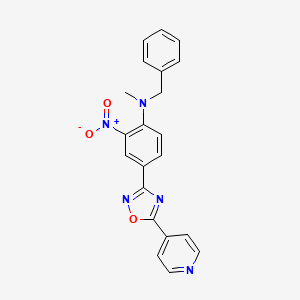
N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline is a compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline is not fully understood. However, it has been proposed that the compound inhibits the activity of enzymes by binding to their active sites. The compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has been found to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory activities, which may be beneficial in the treatment of various diseases such as cancer and Alzheimer's disease. The compound has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline is its potential applications in the field of medicinal chemistry. The compound has been found to have various biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its toxicity. It has been reported to have cytotoxic effects on some cell lines, which may limit its use in vivo.
Zukünftige Richtungen
N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has potential applications in the field of medicinal chemistry. Further studies are needed to fully understand the mechanism of action of this compound. Additionally, more research is needed to explore the potential applications of this compound in the treatment of various diseases such as cancer and Alzheimer's disease. Furthermore, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Synthesemethoden
The synthesis of N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has been reported in various studies. One of the methods involves the reaction of 4-aminobenzonitrile, benzyl chloride, and methylamine in the presence of a base such as sodium ethoxide. The resulting product is then reacted with nitrobenzene and pyridine-4-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has been found to have potential applications in the field of medicinal chemistry. It has been reported to have antimicrobial, antitumor, and antiviral activities. The compound has also been found to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, it has been reported to have antioxidant and anti-inflammatory activities.
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-2-nitro-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-25(14-15-5-3-2-4-6-15)18-8-7-17(13-19(18)26(27)28)20-23-21(29-24-20)16-9-11-22-12-10-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBBQKADAHVBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

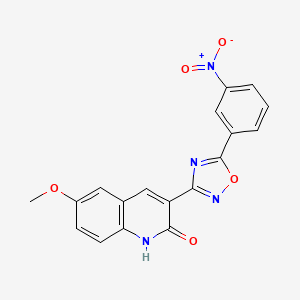
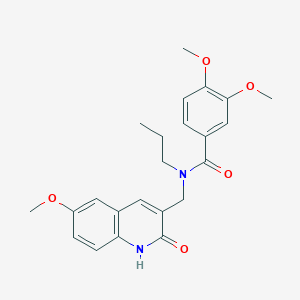
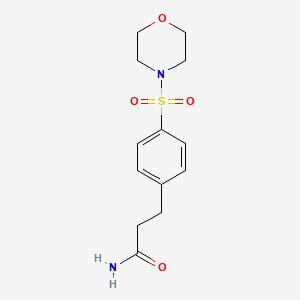
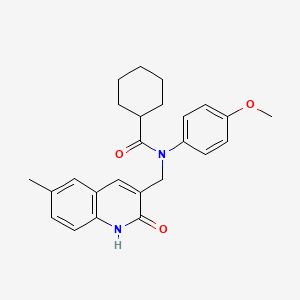




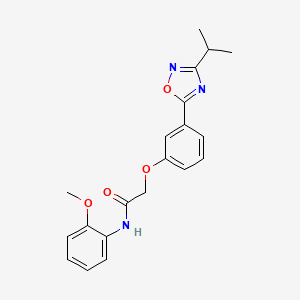
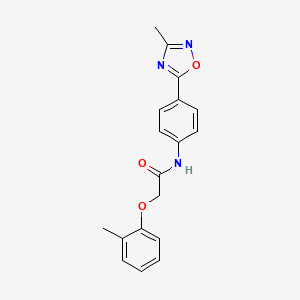
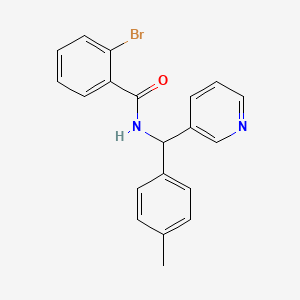
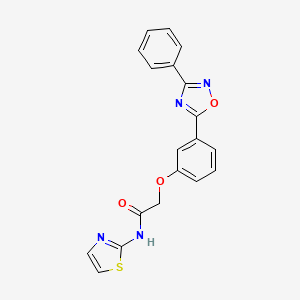
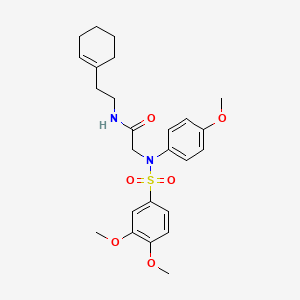
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704863.png)